2-Naphthalenecarboxylic acid, 1,6-dimethoxy-
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Overview
Description
2-Naphthalenecarboxylic acid, 1,6-dimethoxy- is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the naphthalene ring at positions 1 and 6, along with a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method is the reaction of 1,6-dimethoxynaphthalene with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. This process results in the formation of the carboxylic acid group at the 2-position of the naphthalene ring.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 1,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-naphthalenemethanol or 2-naphthaldehyde.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,6-Dimethoxynaphthalene:
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical behavior and uses.
Uniqueness
2-Naphthalenecarboxylic acid, 1,6-dimethoxy- is unique due to the presence of both methoxy groups and a carboxylic acid group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
728892-55-5 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1,6-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
PGEWIOIQVUBIQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
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